Acetic acid;7,12-dimethylbenzo[a]anthracen-11-ol
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Overview
Description
Acetic acid;7,12-dimethylbenzo[a]anthracen-11-ol is a compound that combines the properties of acetic acid and 7,12-dimethylbenzo[a]anthracen-11-ol. The latter is a derivative of 7,12-dimethylbenz[a]anthracene, a polycyclic aromatic hydrocarbon known for its use in cancer research due to its carcinogenic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,12-dimethylbenzo[a]anthracen-11-ol typically involves the alkylation of benzo[a]anthracene followed by oxidation. The reaction conditions often require the use of strong acids or bases and high temperatures to facilitate the formation of the desired product .
Industrial Production Methods
the general principles of organic synthesis, such as batch processing and the use of catalytic agents, would apply .
Chemical Reactions Analysis
Types of Reactions
7,12-dimethylbenzo[a]anthracen-11-ol undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into less complex hydrocarbons.
Substitution: Electrophilic substitution reactions can introduce new functional groups into the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce quinones, while substitution reactions can yield a variety of functionalized aromatic compounds .
Scientific Research Applications
7,12-dimethylbenzo[a]anthracen-11-ol is widely used in scientific research, particularly in the fields of:
Chemistry: As a model compound for studying the behavior of polycyclic aromatic hydrocarbons.
Biology: To investigate the mechanisms of carcinogenesis and the effects of environmental pollutants.
Medicine: In cancer research to study tumor initiation and promotion.
Industry: Limited industrial applications, primarily in research and development settings.
Mechanism of Action
The compound exerts its effects primarily through its interaction with cellular DNA. It forms adducts with DNA, leading to mutations and the initiation of carcinogenesis. The molecular targets include various enzymes involved in DNA repair and replication, and the pathways affected include those related to cell cycle regulation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
7,12-Dimethylbenz[a]anthracene: The parent compound, known for its carcinogenic properties.
Benzo[a]pyrene: Another polycyclic aromatic hydrocarbon with similar carcinogenic effects.
Dibenz[a,h]anthracene: A related compound with similar structural features and biological activities.
Uniqueness
7,12-dimethylbenzo[a]anthracen-11-ol is unique due to its specific structural modifications, which influence its reactivity and biological effects. The presence of the hydroxyl group at the 11th position enhances its ability to form DNA adducts, making it a potent carcinogen and a valuable tool in cancer research .
Properties
CAS No. |
62064-52-2 |
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Molecular Formula |
C22H20O3 |
Molecular Weight |
332.4 g/mol |
IUPAC Name |
acetic acid;7,12-dimethylbenzo[a]anthracen-11-ol |
InChI |
InChI=1S/C20H16O.C2H4O2/c1-12-15-8-5-9-18(21)20(15)13(2)19-16(12)11-10-14-6-3-4-7-17(14)19;1-2(3)4/h3-11,21H,1-2H3;1H3,(H,3,4) |
InChI Key |
CUCCPLLFMYWAPA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CC=C(C2=C(C3=C1C=CC4=CC=CC=C43)C)O.CC(=O)O |
Origin of Product |
United States |
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